(2S)-2-PYRROLIDINECARBOTHIOAMIDE
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Overview
Description
(2S)-Pyrrolidine-2-carbothioamide is an organic compound that belongs to the class of pyrrolidines This compound is characterized by a pyrrolidine ring with a carbothioamide group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Pyrrolidine-2-carbothioamide typically involves the reaction of pyrrolidine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (2S)-Pyrrolidine-2-carbothioamide can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-Pyrrolidine-2-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
(2S)-Pyrrolidine-2-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-Pyrrolidine-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2S)-Pyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
(2S)-Pyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of a carbothioamide group.
(2S)-Pyrrolidine-2-thiol: Features a thiol group in place of the carbothioamide group.
Uniqueness
(2S)-Pyrrolidine-2-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
101410-20-2 |
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Molecular Formula |
C5H10N2S |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
(2S)-pyrrolidine-2-carbothioamide |
InChI |
InChI=1S/C5H10N2S/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1 |
InChI Key |
ROSABALJPUTMMP-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=S)N |
SMILES |
C1CC(NC1)C(=S)N |
Canonical SMILES |
C1CC(NC1)C(=S)N |
Origin of Product |
United States |
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